5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide
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Overview
Description
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide typically involves the condensation of 2,5-dimethylpyrrole with a thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is unique due to its combination of pyrrole and thiophene rings, which confer distinct electronic properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4S, with a molecular weight of approximately 246.33 g/mol. The compound features a pyrrole ring and a thiophene moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with 3-methylthiophene-2-carboxylic acid hydrazide. This process can be optimized through various synthetic routes that enhance yield and purity.
Antimicrobial Activity
Recent studies have shown that derivatives of thiophene and pyrrole compounds exhibit significant antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains, demonstrating inhibition zones indicative of antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro assays using the MTT assay method revealed that this compound exhibits cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicate that it effectively scavenges free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its action may involve:
- Inhibition of DNA synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.
- Induction of apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Scavenging reactive oxygen species (ROS) : The antioxidant properties suggest a protective mechanism against oxidative stress .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Anticancer Activity : A study highlighted that derivatives with similar structures inhibited the growth of melanoma cells, demonstrating promising results for further development as anticancer agents .
- Antimicrobial Efficacy : Research on related thiophene derivatives showed significant antibacterial activity against multi-drug resistant strains, reinforcing the potential therapeutic applications in infectious diseases .
- Pharmacological Studies : In vivo studies are required to further validate these findings and assess the pharmacokinetics and safety profile of this compound.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16) |
InChI Key |
RFDLBUIRFPVUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C |
Origin of Product |
United States |
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